molecular formula C15H18N6O2 B2871639 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034402-59-8

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Katalognummer B2871639
CAS-Nummer: 2034402-59-8
Molekulargewicht: 314.349
InChI-Schlüssel: BFNVLCFINFGGNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone” has a molecular formula of C18H22N4O3 and a molecular weight of 342.4 g/mol . It is also known by its IUPAC name [3- [6- (dimethylamino)pyrazin-2-yl]phenyl]- [3-hydroxy-3- (hydroxymethyl)pyrrolidin-1-yl]methanone .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been shown to undergo reactions. For instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) has been shown to interact with thiol to accept one electron and produce an organosulphur radical .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 4. The Exact Mass and Monoisotopic Mass are both 342.16919058 g/mol. The Topological Polar Surface Area is 89.8 Ų. It has a Heavy Atom Count of 25 .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The pyrazin-2-yl moiety, a component of the compound , has been associated with antiviral properties . Compounds with this structure have been found to exhibit inhibitory activity against a range of viruses. For example, derivatives of pyrazin-2-yl have shown effectiveness against influenza A and Coxsackie B4 virus, suggesting potential utility in the development of new antiviral medications.

Anticancer Activity

Pyrrolidin-1-yl derivatives, which form part of the compound’s structure, have been synthesized and evaluated for their anticancer activities . These compounds have shown more cytotoxic activity than some reference drugs when tested against cancer cell lines, such as lung cancer A549 cells. This indicates that our compound could be a candidate for further exploration as an anticancer agent.

Antibacterial and Antifungal Activity

Research has indicated that pyrimidin-2-yl derivatives possess significant antibacterial and antifungal activities . These compounds have been shown to inhibit the growth of various bacterial and fungal species, which could make them valuable in the development of new antimicrobial agents.

Anti-Inflammatory Activity

Pyrimidin-2-yl derivatives have also been reported to exhibit anti-inflammatory effects . They can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This suggests that the compound could have applications in the treatment of inflammatory diseases.

Antifibrotic Activity

A study on novel pyrimidin-2-yl derivatives has shown that these compounds possess anti-fibrotic activities . They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential use in treating fibrotic diseases.

Kinase Inhibition

Pyrrolopyrazine derivatives, which share structural similarities with the pyrazin-2-yl group, have been found to exhibit kinase inhibitory activity . This is particularly relevant in the context of cancer research, as kinase inhibitors are a class of drugs that can interfere with cell signaling pathways that are dysregulated in cancer cells.

Eigenschaften

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-20(2)12-8-16-9-13(19-12)23-11-4-7-21(10-11)15(22)14-17-5-3-6-18-14/h3,5-6,8-9,11H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNVLCFINFGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.